Naphthoquinomycin A
Beschreibung
(7Z,9S,10S,11S,12E,14R,16E,20S,21R,22E,24Z,26E)-4,10,14,20-tetrahydroxy-31-methoxy-3,7,9,11,17,21-hexamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaene-6,18,28,32,34-pentone has been reported in Streptomyces with data available.
from Streptomyces strain No. S-1998; fatty acid synthesis inhibitors; structure given in first source
Eigenschaften
Molekularformel |
C40H47NO10 |
|---|---|
Molekulargewicht |
701.8 g/mol |
IUPAC-Name |
(7Z,9S,10S,11S,12E,14R,16E,20S,21R,22E,24Z,26E)-4,10,14,20-tetrahydroxy-31-methoxy-3,7,9,11,17,21-hexamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaene-6,18,28,32,34-pentone |
InChI |
InChI=1S/C40H47NO10/c1-21-12-10-8-9-11-13-31(45)41-34-38(49)28-19-26(6)37(48)33(32(28)39(50)40(34)51-7)36(47)25(5)18-24(4)35(46)23(3)15-17-27(42)16-14-22(2)30(44)20-29(21)43/h8-15,17-19,21,23-24,27,29,35,42-43,46,48H,16,20H2,1-7H3,(H,41,45)/b9-8-,12-10+,13-11+,17-15+,22-14+,25-18-/t21-,23+,24+,27-,29+,35+/m1/s1 |
InChI-Schlüssel |
LTHCNGAEDWPRCS-NCZWOVHDSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Naphthoquinomycin A: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Naphthoquinomycin A, a potent naphthoquinone antibiotic produced by members of the Streptomyces genus. This document details the producing organisms, fermentation processes, extraction and purification protocols, and the biosynthetic pathway of this promising secondary metabolite. All quantitative data is summarized in structured tables, and key experimental workflows and biosynthetic pathways are visualized through detailed diagrams. This guide is intended to be a valuable resource for researchers in natural product discovery, microbiology, and drug development.
Discovery of this compound
This compound, a member of the ansamycin (B12435341) class of antibiotics, was first identified as a yellow pigment produced by Streptomyces collinus. More recently, a novel endophytic actinobacterium, Streptomyces naphthomycinicus, isolated from a Thai medicinal plant, has also been identified as a producer of this compound. These discoveries highlight the importance of continued exploration of diverse microbial habitats for novel bioactive compounds. The genus Streptomyces remains a critical source of a wide array of clinically significant antibiotics[1].
Fermentation for this compound Production
The production of this compound can be achieved through both liquid and solid-state fermentation methods. The choice of method and producing strain can significantly impact the yield of the target compound.
Liquid Fermentation Protocol (Streptomyces collinus)
This protocol is adapted for the production of this compound in a liquid culture of Streptomyces collinus[1].
2.1.1. Spore Suspension Preparation
-
Prepare agar (B569324) slants with a suitable seed medium.
-
Inoculate the slants with Streptomyces collinus and incubate at 30°C for 7-10 days until sporulation is observed.
-
Harvest the spores and prepare a suspension in 20% glycerol (B35011) for long-term storage at -80°C[1].
2.1.2. Seed Culture
-
In a 500 mL baffled Erlenmeyer flask, inoculate 100 mL of sterile seed medium with the spore suspension.
-
Incubate at 27-28°C on an orbital shaker at 300 rpm for 24 hours[1].
2.1.3. Production Culture
-
Inoculate 100 mL of sterile production medium in a 500 mL baffled Erlenmeyer flask with the seed culture.
-
Incubate at 27-28°C on an orbital shaker at 300 rpm for 64-79 hours[1].
Solid-State Fermentation Protocol (Streptomyces naphthomycinicus)
Solid-state fermentation has been demonstrated to be an effective method for this compound production by S. naphthomycinicus[1].
-
Seed Culture: Prepare a seed culture of S. naphthomycinicus in a suitable liquid medium (e.g., ISP2 medium)[1].
-
Solid-State Fermentation: In a 250 mL conical flask, add cooked basmati rice. Inoculate the sterile rice with the seed culture and incubate for 7 days[1].
Table 1: Fermentation Parameters and Yield of this compound
| Parameter | Streptomyces collinus (Liquid Culture) | Streptomyces naphthomycinicus (Solid-State) |
| Incubation Time | 64-79 hours | 7 days |
| Temperature | 27-28°C | Not specified |
| Agitation | 300 rpm | Static |
| Final Yield | 50 - 220 mg/L | Not specified |
Isolation and Purification of this compound
The following protocol outlines the extraction and purification of this compound from the fermentation broth[1].
Experimental Protocol
-
Harvesting: At the end of the fermentation, add 2% Hyflo Supercel to the culture broth and filter through a Büchner funnel to separate the mycelium from the filtrate[1].
-
Extraction from Filtrate: Adjust the pH of the filtrate to 4.0 with 1.0 N HCl. Extract the filtrate three times with an equal volume of ethyl acetate[1].
-
Extraction from Mycelium: Wash the mycelial cake with methanol (B129727). Evaporate the methanol under reduced pressure. Add water to the residue and extract three times with ethyl acetate[1].
-
Combine and Concentrate: Combine all ethyl acetate (B1210297) extracts and evaporate to dryness under reduced pressure to obtain the crude extract[1].
-
Preparative Thin-Layer Chromatography (TLC): Apply the crude extract to a preparative silica (B1680970) gel plate. Develop the plate using a mobile phase of ethyl acetate:benzene (4:1). Scrape the band corresponding to this compound and elute from the silica with ethyl acetate[1].
-
High-Performance Liquid Chromatography (HPLC): For further purification, subject the sample to HPLC using a C18 column with a gradient of acetonitrile (B52724) and water containing 0.1% trifluoroacetic acid at a flow rate of 1.0 mL/min[1].
Experimental Workflow Diagram
Characterization of this compound
The structure of this compound is confirmed using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Table 2: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₄₀H₄₆ClNO₉ | [1] |
| Molecular Weight | 720.26 g/mol | [1] |
| Appearance | Yellow pigment | [1] |
| Mass Spectrometry (ESI+) | [M+H]⁺ 720.2937 | |
| ¹H NMR | Refer to specialized literature for detailed shifts. | [1] |
| ¹³C NMR | Refer to specialized literature for detailed shifts. | [1] |
Biological Activity of this compound
This compound has garnered significant interest due to its pronounced antibacterial, antifungal, and antitumor activities[1]. Its mechanism of action is believed to involve the inhibition of various sulfhydryl (SH) enzymes, particularly those involved in nucleic acid biosynthesis.
Table 3: Biological Activity of this compound
| Activity | Cell Line/Enzyme | IC₅₀ | Reference |
| Antitumor | P388, L1210, and L5178Y murine leukemic cells | 0.4-1.3 µg/mL | |
| Enzyme Inhibition | Alkaline phosphodiesterase | ~7.6 µg/mL |
Biosynthesis of this compound
The biosynthetic pathway of this compound is a classic example of a modular polyketide synthase (PKS) pathway. The biosynthesis starts from the precursor 3-amino-5-hydroxy-benzoic acid (AHBA). The entire biosynthetic gene cluster for Naphthomycin A has been cloned and sequenced, revealing a 106 kb region containing 32 open reading frames (ORFs). This cluster includes genes for the starter unit biosynthesis, the polyketide synthase, and various modifying enzymes, including a halogenase (nat1) and a hydroxylase (nat2)[2].
Biosynthetic Pathway Diagram
Conclusion
This compound remains a compelling natural product with significant therapeutic potential. The detailed methodologies and biosynthetic insights provided in this guide are intended to facilitate further research into this fascinating molecule. From its initial discovery in Streptomyces to the elucidation of its complex biosynthetic pathway and the development of robust isolation protocols, the study of this compound continues to be a rich field of scientific inquiry. The optimization of fermentation and purification processes, along with the exploration of biosynthetic engineering, holds the promise of enhancing the production and availability of this valuable antibiotic for future drug development efforts.
References
An In-depth Technical Guide on the Core Mechanism of Action of Naphthoquinomycin A as a Fatty Acid Synthesis Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naphthoquinomycin A, an ansamycin (B12435341) antibiotic, has been identified as a potent inhibitor of bacterial fatty acid synthesis, a pathway essential for bacterial viability and distinct from its mammalian counterpart, making it an attractive target for novel antibacterial agents. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its role as a fatty acid synthesis inhibitor. It consolidates available quantitative data, details key experimental protocols for assessing its activity, and visualizes the underlying biochemical pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of new antimicrobial drugs.
Introduction
The rise of antibiotic-resistant bacteria poses a significant global health threat, necessitating the exploration of novel antimicrobial agents with unique mechanisms of action. The bacterial type II fatty acid synthesis (FAS-II) pathway is a validated and promising target for such agents due to its essential role in building bacterial cell membranes and its structural divergence from the type I fatty acid synthase (FAS-I) found in mammals.[1] this compound is an ansamycin antibiotic that has demonstrated activity against Gram-positive bacteria and fungi.[2] Early research identified its primary mechanism of action as the inhibition of fatty acid synthesis in Escherichia coli.[3] This guide delves into the specifics of this inhibitory action, presenting the foundational data and experimental methodologies that underpin our current understanding.
Molecular Target and Mechanism of Inhibition
This compound exerts its antibacterial effect by directly targeting the enzymatic machinery responsible for fatty acid biosynthesis in bacteria.
Inhibition of the Fatty Acid Synthetase Complex
The foundational research on this compound demonstrated its potent inhibitory effect on the overall activity of the fatty acid synthetase (FAS) complex in E. coli. This multi-enzyme system is responsible for the iterative elongation of acyl chains, a fundamental process in the production of fatty acids. While the precise enzyme within the FAS-II pathway that this compound targets has not been definitively elucidated in subsequent studies, the initial findings point towards a direct interference with one or more key enzymatic steps in the elongation cycle.
The FAS-II pathway involves a series of discrete enzymes, including β-ketoacyl-ACP synthases (FabH, FabB, FabF), β-ketoacyl-ACP reductase (FabG), β-hydroxyacyl-ACP dehydratase (FabA, FabZ), and enoyl-ACP reductase (FabI).[4] The inhibitory profile of this compound suggests that it disrupts the coordinated function of this complex.
Quantitative Data on Inhibitory Activity
The inhibitory potency of this compound against fatty acid synthesis has been quantified in both cellular and enzymatic assays. These data provide a benchmark for its efficacy and a basis for further investigation.
| Assay Type | Organism | Target | Parameter | Value | Reference |
| In vivo | E. coli K-12 | Fatty Acid Synthesis | IC50 | 0.8 µg/ml | Mochizuki et al., 1986 |
| In vitro | E. coli | Crude Fatty Acid Synthetase | IC50 | 30 µg/ml | Mochizuki et al., 1986 |
Caption: Summary of the inhibitory concentrations of this compound.
Key Experimental Protocols
The following sections detail the methodologies employed to determine the inhibitory effects of this compound on fatty acid synthesis.
In Vivo Inhibition of Fatty Acid Synthesis in E. coli
This assay measures the ability of a compound to inhibit the incorporation of a radiolabeled precursor into cellular fatty acids in whole bacterial cells.
Objective: To determine the concentration at which this compound inhibits fatty acid synthesis in living E. coli cells by 50% (IC50).
Materials:
-
Escherichia coli K-12 strain
-
Growth medium (e.g., M9 minimal medium)
-
[1-14C]acetate
-
This compound
-
Scintillation counter and vials
-
Reagents for fatty acid extraction (e.g., chloroform, methanol)
Procedure:
-
Culture E. coli K-12 cells to the mid-logarithmic growth phase.
-
Harvest and resuspend the cells in fresh, pre-warmed growth medium.
-
Aliquot the cell suspension into a series of tubes.
-
Add varying concentrations of this compound (dissolved in a suitable solvent) to the tubes. Include a solvent-only control.
-
Pre-incubate the cells with the inhibitor for a short period (e.g., 10 minutes) at 37°C.
-
Initiate the assay by adding [1-14C]acetate to each tube.
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C with shaking.
-
Terminate the reaction by adding a strong acid (e.g., trichloroacetic acid).
-
Harvest the cells by centrifugation.
-
Extract the total lipids from the cell pellet using a standard method (e.g., Bligh-Dyer extraction).
-
Saponify the lipid extract to release the fatty acids.
-
Acidify the mixture and extract the fatty acids into an organic solvent.
-
Measure the radioactivity of the fatty acid fraction using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the control and determine the IC50 value.
Caption: Workflow for in vivo fatty acid synthesis inhibition assay.
In Vitro Inhibition of Fatty Acid Synthetase Activity
This assay assesses the direct effect of an inhibitor on the enzymatic activity of the fatty acid synthetase complex isolated from bacteria.
Objective: To determine the concentration at which this compound inhibits the activity of a crude E. coli fatty acid synthetase preparation by 50% (IC50).
Materials:
-
Crude fatty acid synthetase preparation from E. coli
-
[1-14C]acetyl-CoA
-
Malonyl-CoA
-
NADPH
-
NADH
-
Assay buffer (e.g., potassium phosphate (B84403) buffer with dithiothreitol)
-
This compound
-
Scintillation counter and vials
-
Reagents for fatty acid extraction
Procedure:
-
Prepare a reaction mixture containing the assay buffer, malonyl-CoA, NADPH, and NADH.
-
Aliquot the reaction mixture into a series of tubes.
-
Add varying concentrations of this compound to the tubes, including a solvent-only control.
-
Pre-incubate the mixture with the crude enzyme preparation for a short period at 37°C.
-
Initiate the reaction by adding [1-14C]acetyl-CoA.
-
Incubate the reaction for a defined time at 37°C.
-
Stop the reaction (e.g., by adding a strong base to saponify the products).
-
Acidify the mixture and extract the synthesized fatty acids into an organic solvent.
-
Measure the radioactivity of the extracted fatty acid fraction using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Caption: Workflow for in vitro fatty acid synthetase inhibition assay.
Signaling Pathways and Broader Cellular Effects
While the primary mechanism of this compound is the inhibition of fatty acid synthesis, this can lead to downstream cellular effects. The disruption of fatty acid production can compromise the integrity of the bacterial cell membrane, which is crucial for various cellular processes, including maintaining the proton motive force and regulating the transport of molecules.[5] Some naphthoquinone derivatives have been shown to induce the production of reactive oxygen species (ROS) and cause cell membrane damage.[5][6]
Caption: Postulated downstream effects of this compound action.
Conclusion and Future Directions
This compound is a potent inhibitor of bacterial fatty acid synthesis, a mechanism that holds significant promise for the development of new antibiotics. The foundational research has clearly established its inhibitory activity against the fatty acid synthetase complex in E. coli. However, to fully realize its therapeutic potential, further research is warranted. Key areas for future investigation include:
-
Identification of the specific enzyme target(s) within the FAS-II pathway.
-
Detailed kinetic studies to elucidate the precise mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).
-
Exploration of the broader cellular consequences of fatty acid synthesis inhibition by this compound, including its effects on membrane potential, permeability, and the induction of other stress responses.
-
Structure-activity relationship (SAR) studies to optimize the potency and selectivity of this compound derivatives.
By addressing these questions, the scientific community can build upon the initial discoveries and potentially develop a new class of antibiotics to combat the growing challenge of antimicrobial resistance.
References
- 1. Ansamycin - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. 1,4-Naphthoquinone Analogues: Potent Antibacterial Agents and Mode of Action Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of FabI, an enzyme drug target in the bacterial fatty acid biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Naphthoquinone-derivative as a synthetic compound to overcome the antibiotic resistance of methicillin-resistant S. aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Naphthoquinomycin A and the Broader Spectrum of Naphthoquinone Ansamycins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naphthoquinomycin A, a member of the ansamycin (B12435341) class of antibiotics, represents a fascinating and complex scaffold with noted biological activity. Isolated from Streptomyces collinus, it belongs to the naphthoquinone subclass of ansamycins, characterized by a macrocyclic aliphatic bridge (an ansa chain) spanning a naphthoquinone core. While this compound is known to exhibit activity against Gram-positive bacteria and fungi and is reported to inhibit fatty acid synthesis in Escherichia coli, a comprehensive public record of its quantitative biological data is scarce.[1][2][3]
This technical guide, therefore, provides an in-depth overview of the biological activity spectrum of the broader class of naphthoquinone ansamycin antibiotics, using data from well-characterized members to illustrate the therapeutic potential inherent in this structural family. The principles and data presented herein are intended to provide a framework for understanding the potential of this compound and to guide future research and development efforts.
Biological Activity Spectrum of Naphthoquinone Ansamycins
The naphthoquinone ansamycins exhibit a wide range of biological activities, including potent antibacterial, antifungal, antiviral, and anticancer properties.[4][5]
Antibacterial Activity
A hallmark of the naphthoquinone ansamycins is their potent activity against Gram-positive bacteria, most notably Mycobacterium tuberculosis. The most famous member of this class, Rifamycin, remains a cornerstone of tuberculosis therapy. Their activity against Gram-negative bacteria is generally weaker, which is often attributed to the lower permeability of the outer membrane in these organisms.
| Compound | Organism | MIC (µg/mL) | Reference |
| Rifampicin | Mycobacterium tuberculosis H37Rv | 0.1 | [6] |
| Staphylococcus aureus ATCC 29213 | 0.004-0.015 | [7] | |
| Streptococcus pneumoniae ATCC 49619 | 0.015 | [7] | |
| Escherichia coli ATCC 25922 | 8-16 | [7] | |
| Geldanamycin | Bacillus subtilis | 12.5 | [8] |
| Staphylococcus aureus | >100 | [8] |
Antifungal Activity
Several naphthoquinone ansamycins have demonstrated activity against various fungal pathogens. This activity is generally less potent than their antibacterial effects.
| Compound | Organism | MIC (µg/mL) | Reference |
| Geldanamycin | Candida albicans | 25 | [8] |
| Aspergillus niger | >100 | [8] | |
| Naphthomycin A | Candida albicans | 12.5 | [9] |
| Trichophyton mentagrophytes | 0.78 | [9] |
Anticancer Activity
The anticancer properties of naphthoquinone ansamycins, particularly Geldanamycin and its derivatives, are a major focus of research. Their primary mechanism in eukaryotic cells is the inhibition of Heat Shock Protein 90 (Hsp90), a chaperone protein that is crucial for the stability and function of many oncoproteins.
| Compound | Cell Line | IC50 (µM) | Reference |
| Geldanamycin | SK-BR-3 (Breast Cancer) | 0.02 | [10] |
| PC-3 (Prostate Cancer) | 0.1 | [10] | |
| 17-AAG (Tanespimycin) | A549 (Lung Cancer) | 0.04 | [11] |
| 17-DMAG (Alvespimycin) | MCF7 (Breast Cancer) | 0.025 |
Antiviral Activity
Certain ansamycins have also been reported to possess antiviral activity, although this is a less explored area compared to their other biological effects.
| Compound | Virus | EC50 (µM) | Reference |
| Rifampicin | Vaccinia virus | ~100 | [12] |
| Geldanamycin | Herpes Simplex Virus 1 (HSV-1) | 5-10 |
Mechanism of Action
The diverse biological activities of naphthoquinone ansamycins stem from their ability to interact with different molecular targets in prokaryotic and eukaryotic cells.
Inhibition of Bacterial RNA Polymerase
The primary mechanism of antibacterial action for compounds like Rifamycin is the specific inhibition of bacterial DNA-dependent RNA polymerase (RNAP). The antibiotic binds to a pocket in the β-subunit of the RNAP, physically blocking the path of the elongating RNA transcript. This leads to a cessation of transcription and subsequent bacterial cell death.
Caption: Inhibition of bacterial RNA polymerase by naphthoquinone ansamycins.
Inhibition of Fatty Acid Synthesis
As has been noted for this compound, some members of this class can interfere with bacterial fatty acid synthesis. This pathway is essential for building the bacterial cell membrane. Inhibition of key enzymes in this pathway disrupts membrane integrity and leads to cell death.
Caption: Inhibition of bacterial fatty acid synthesis by this compound.
Inhibition of Hsp90
In eukaryotic cells, the anticancer activity of compounds like Geldanamycin is primarily due to their high-affinity binding to the ATP-binding pocket of Hsp90. This inhibition leads to the proteasomal degradation of Hsp90 client proteins, many of which are critical for cancer cell survival and proliferation.
Caption: Hsp90 inhibition in cancer cells by naphthoquinone ansamycins.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the biological activity of naphthoquinone ansamycins.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
1. Preparation of Materials:
- Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
- Sterile 96-well microtiter plates.
- Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
- Microorganism suspension standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL).
2. Assay Procedure:
- Add 100 µL of sterile broth to all wells of the microtiter plate.
- Add 100 µL of the stock solution of the test compound to the first well of each row to be tested.
- Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well. This creates a concentration gradient of the test compound.
- Inoculate each well (except for a sterility control) with 10 µL of the standardized microorganism suspension.
- Include a positive control (microorganism with no compound) and a negative control (broth only).
- Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
3. Data Analysis:
- The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
"Start" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Prepare_Stock" [label="Prepare stock solution\nof this compound"];
"Serial_Dilution" [label="Perform 2-fold serial dilutions\nin 96-well plate with broth"];
"Inoculate" [label="Inoculate wells with standardized\nmicrobial suspension"];
"Incubate" [label="Incubate under\nappropriate conditions"];
"Read_Results" [label="Visually inspect for growth\nto determine MIC"];
"End" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Start" -> "Prepare_Stock";
"Prepare_Stock" -> "Serial_Dilution";
"Serial_Dilution" -> "Inoculate";
"Inoculate" -> "Incubate";
"Incubate" -> "Read_Results";
"Read_Results" -> "End";
}
Caption: Workflow for MIC determination by broth microdilution.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
1. Preparation of Materials:
- Test compound dissolved in a suitable solvent.
- Sterile 96-well plates.
- Appropriate cell culture medium (e.g., DMEM) with fetal bovine serum.
- Cancer cell line of interest.
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
- Solubilization solution (e.g., DMSO or acidic isopropanol).
2. Assay Procedure:
- Seed the 96-well plates with cells at a specific density (e.g., 5,000 cells/well) and allow them to adhere overnight.
- Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).
- After incubation, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.
- Add the solubilization solution to dissolve the formazan crystals.
- Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
3. Data Analysis:
- The absorbance values are proportional to the number of viable cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be calculated by plotting the percentage of cell viability against the compound concentration.
Conclusion
The naphthoquinone ansamycins are a clinically significant class of natural products with a broad and potent spectrum of biological activities. While specific quantitative data for this compound remains limited in the public domain, its structural similarity to other members of this family, and its known inhibition of bacterial fatty acid synthesis, suggest it is a compound of significant interest. The data and protocols presented in this guide for the broader class of naphthoquinone ansamycins provide a valuable framework for future research into this compound and related molecules. Further investigation is warranted to fully elucidate the specific antibacterial, antifungal, and potential anticancer and antiviral properties of this compound, which could lead to the development of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Modifications, biological origin and antibacterial activity of naphthalenoid ansamycins - Natural Product Reports (RSC Publishing) DOI:10.1039/D2NP00002D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. agscientific.com [agscientific.com]
- 6. Antimicrobial and Cytotoxic Naphthoquinones from Microbial Origin: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EP1796656A2 - Composition for inhibiting or preventing the formation of a biofilm - Google Patents [patents.google.com]
- 12. medchemexpress.com [medchemexpress.com]
Initial Characterization of Naphthomycin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naphthomycin A, a member of the ansamycin (B12435341) class of antibiotics, is a complex macrocyclic lactam first isolated from Streptomyces collinus.[1] This document provides a comprehensive overview of the initial characterization of Naphthomycin A, detailing its discovery, chemical properties, biological activity, and mechanism of action. Quantitative data from key experimental findings are presented in structured tables, and detailed protocols for foundational assays are provided. Furthermore, visual diagrams of its biosynthetic pathway and proposed mechanism of action are included to facilitate a deeper understanding of this potent molecule.
Introduction
Naphthomycin A is a naphthalenic ansamycin antibiotic distinguished by its long ansa aliphatic carbon chain.[1] Initially identified as a yellow pigment, it has demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, and notable antitumor properties.[1][2] Its unique mode of action, which differs from other ansamycins like rifampicin, makes it a subject of significant interest for therapeutic development.[3][4] This guide synthesizes the foundational research that has characterized Naphthomycin A, providing a valuable resource for researchers in natural product chemistry, microbiology, and oncology.
Chemical and Physical Properties
Naphthomycin A is a structurally complex molecule with the following properties:
| Property | Value | Reference(s) |
| Molecular Formula | C₄₀H₄₆ClNO₉ | [5] |
| Molecular Weight | 720.26 g/mol | [6] |
| Appearance | Yellow Pigment | [6] |
| Storage Temperature (stock solutions) | -20°C | [6] |
Biological Activity
Naphthomycin A exhibits potent cytotoxic and antibacterial activity. The following tables summarize the key quantitative data from initial characterization studies.
Cytotoxicity
Naphthomycin A has demonstrated significant cytotoxicity against various cancer cell lines, particularly murine leukemia models.
Table 1: Cytotoxicity of Naphthomycin A against Murine Leukemia Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference(s) |
| P388 | Murine Leukemia | 0.4 - 1.3 | [4][7] |
| L1210 | Murine Leukemia | 0.4 - 1.3 | [4][7] |
| L5178Y | Murine Leukemia | 0.4 - 1.3 | [4][7] |
Enzyme and Nucleic Acid Synthesis Inhibition
The cytotoxic effects of Naphthomycin A are attributed to its ability to inhibit key cellular processes.
Table 2: Inhibition of Cellular Processes by Naphthomycin A
| Target/Process | Inhibition Metric | Concentration | Reference(s) |
| Nucleic Acid Synthesis (DNA & RNA) | ~50% inhibition | 2 µg/mL | [4] |
| Alkaline Phosphodiesterase | IC₅₀ | ~7.6 µg/mL | [4] |
Antibacterial Activity
While specific Minimum Inhibitory Concentration (MIC) values are not widely consolidated, Naphthomycin A is known to be active against Gram-positive bacteria.[8]
Table 3: Summary of Antibacterial Activity of Naphthomycin A
| Bacterial Type | Activity Level |
| Gram-positive bacteria | Generally reported to have activity. |
| Gram-negative bacteria | Reports on activity are less consistent, suggesting potentially lower efficacy. |
Mechanism of Action
The primary mechanism of action of Naphthomycin A is the inhibition of sulfhydryl (SH)-containing enzymes, which are critical for cellular functions, including nucleic acid biosynthesis.[4][7] This activity can be reversed by the addition of SH compounds like 2-mercaptoethanol (B42355) and glutathione.[4] Furthermore, Naphthomycin A is a potent inhibitor of bacterial DNA-dependent RNA polymerase (RNAP), binding to a distinct site from that of rifamycins.[3] This interaction blocks RNA synthesis, leading to its antibacterial effects.[9] There is also evidence to suggest that, like other naphthoquinone derivatives, it may inhibit topoisomerases.[3]
Biosynthesis
The biosynthesis of Naphthomycin A is initiated from 3-amino-5-hydroxybenzoic acid (AHBA), which is derived from the shikimate pathway.[1][10] The polyketide chain is assembled by a Type I polyketide synthase (PKS) using seven propionate (B1217596) and six acetate (B1210297) units.[10] The final structure is achieved through a series of post-PKS modifications, including chlorination.[10]
Experimental Protocols
The following sections provide detailed methodologies for key experiments used in the initial characterization of Naphthomycin A.
Fermentation and Isolation
This protocol outlines a general procedure for the production and extraction of Naphthomycin A from Streptomyces collinus.[10]
6.1.1. Fermentation
-
Seed Culture: Inoculate a suitable seed medium with Streptomyces collinus and incubate at 27-28°C on an orbital shaker at 300 rpm for 24 hours.[10]
-
Production Culture: Transfer the seed culture to a larger volume of production medium and incubate under the same conditions for 64-79 hours.[10]
6.1.2. Extraction and Purification
-
Harvesting: Separate the mycelia from the culture broth by filtration.[10]
-
Extraction: Extract both the filtrate (at pH 4.0) and the mycelial cake with ethyl acetate.[10]
-
Purification: The crude extract is then subjected to multiple rounds of column chromatography (e.g., silica (B1680970) gel) to purify Naphthomycin A.[11]
Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of Naphthomycin A on cancer cell lines.[3][7]
-
Cell Seeding: Plate cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.[3]
-
Compound Treatment: Treat the cells with a serial dilution of Naphthomycin A for 24, 48, or 72 hours.[7]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[7]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.[7]
Antibacterial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of Naphthomycin A against bacterial strains.[8]
-
Preparation of Naphthomycin A: Prepare a stock solution of Naphthomycin A in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in cation-adjusted Mueller-Hinton broth (CAMHB).[8]
-
Preparation of Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[8]
-
Inoculation: Add the bacterial inoculum to the wells of a 96-well microtiter plate containing the serially diluted Naphthomycin A.[8]
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.[8]
-
Reading the MIC: The MIC is the lowest concentration of Naphthomycin A that completely inhibits visible bacterial growth.[8]
Conclusion
Naphthomycin A is a potent natural product with significant cytotoxic and antibacterial activities. Its unique mechanism of action, centered on the inhibition of SH-containing enzymes and bacterial RNA polymerase, distinguishes it from other ansamycin antibiotics. The data and protocols presented in this guide provide a foundational understanding of Naphthomycin A and serve as a valuable resource for further research and development of this promising compound as a potential therapeutic agent.
References
- 1. Naphthomycin A - Wikipedia [en.wikipedia.org]
- 2. Naphthomycin A|Ansamycin Antibiotic|Research Use [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Studies on antineoplastic activity of naphthomycin, a naphthalenic ansamycin, and its mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Naphthomycin A | C40H46ClNO9 | CID 10101379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Extraction of Naphthoquinomycin A from Fermentation Broth
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naphthoquinomycin A is a member of the naphthoquinone class of antibiotics, a group of secondary metabolites produced by various microorganisms, most notably actinomycetes of the genus Streptomyces. These compounds are of significant interest to the scientific community due to their potential therapeutic applications, including antibacterial and antitumor activities. This document provides a detailed protocol for the extraction and purification of this compound from a Streptomyces fermentation broth. The methodology is based on established principles for the isolation of similar bioactive compounds.
Data Presentation
The following tables provide a summary of the expected quantitative data associated with the extraction and purification of this compound. These values are representative and may vary depending on the specific fermentation conditions and the producing strain.
Table 1: Fermentation and Extraction Parameters
| Parameter | Value | Unit | Notes |
| Fermentation Volume | 10 | L | Scale-dependent |
| Cell-free Supernatant Volume | ~9.5 | L | After removal of mycelia |
| Extraction Solvent | Ethyl Acetate (B1210297) | - | A common solvent for extracting moderately polar compounds |
| Solvent to Broth Ratio | 1:1 | v/v | For initial liquid-liquid extraction |
| Number of Extractions | 3 | - | To maximize recovery |
| Combined Organic Extract Volume | ~28.5 | L | |
| Crude Extract Yield (estimated) | 5-15 | g | After solvent evaporation |
Table 2: Chromatographic Purification Parameters
| Parameter | Value | Unit | Notes |
| Silica (B1680970) Gel Column Chromatography | Primary Purification Step | ||
| Stationary Phase | Silica Gel (60-120 mesh) | - | |
| Column Dimensions (Diameter x Length) | 5 x 50 | cm | Dependent on crude extract amount |
| Mobile Phase Gradient | Chloroform (B151607):Methanol (B129727) (100:0 to 90:10) | v/v | Stepwise or linear gradient |
| Fraction Volume | 25 | mL | |
| Preparative HPLC | Final Purification Step | ||
| Column | C18 Reverse-Phase | - | e.g., 250 x 20 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile (B52724):Water Gradient | v/v | With 0.1% Trifluoroacetic Acid (TFA) |
| Flow Rate | 10 | mL/min | |
| Detection Wavelength | 254 and 430 | nm | Based on typical naphthoquinone absorbance |
| Purity of Final Compound | >95 | % | As determined by analytical HPLC |
Experimental Protocols
I. Fermentation of Streptomyces sp.
-
Inoculum Preparation: Aseptically transfer a loopful of a well-sporulated culture of the this compound-producing Streptomyces strain from an agar (B569324) slant into a 250 mL Erlenmeyer flask containing 50 mL of seed medium.
-
Seed Culture Incubation: Incubate the seed culture on a rotary shaker at 28°C and 200 rpm for 48-72 hours until dense growth is observed.
-
Production Culture: Inoculate a 14 L stirred-jar fermentor containing 10 L of production medium with the seed culture (5% v/v).
-
Fermentation Conditions: Maintain the fermentation at 28°C with an aeration rate of 1 volume of air per volume of medium per minute (vvm) and agitation at 300-500 rpm for 7-10 days. Monitor pH, dissolved oxygen, and glucose consumption throughout the fermentation.
II. Extraction of this compound
-
Harvesting: After the fermentation period, harvest the broth and separate the mycelia from the supernatant by centrifugation at 8,000 x g for 20 minutes.
-
Solvent Extraction:
-
Transfer the cell-free supernatant to a large separation funnel.
-
Add an equal volume of ethyl acetate and shake vigorously for 10-15 minutes.
-
Allow the layers to separate and collect the upper organic phase.
-
Repeat the extraction of the aqueous phase two more times with fresh ethyl acetate.
-
-
Concentration: Combine all the ethyl acetate extracts and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.
III. Purification of this compound
-
Silica Gel Column Chromatography:
-
Prepare a silica gel column (5 x 50 cm) packed in chloroform.
-
Dissolve the crude extract in a minimal amount of chloroform and load it onto the column.
-
Elute the column with a stepwise gradient of increasing methanol concentration in chloroform (e.g., 100% chloroform, followed by 99:1, 98:2, 95:5, and 90:10 chloroform:methanol).
-
Collect fractions and monitor by thin-layer chromatography (TLC) using a chloroform:methanol (95:5) mobile phase and visualize under UV light (254 nm).
-
Pool the fractions containing the compound of interest and evaporate the solvent.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Dissolve the partially purified sample from the previous step in a small volume of the initial mobile phase.
-
Inject the sample onto a C18 reverse-phase preparative HPLC column.
-
Elute with a linear gradient of acetonitrile in water (both containing 0.1% TFA) over 40 minutes.
-
Monitor the elution profile at 254 nm and 430 nm.
-
Collect the peak corresponding to this compound.
-
Lyophilize the collected fraction to obtain the pure compound.
-
Visualizations
Spectroscopic analysis of Naphthoquinomycin A (NMR, Mass Spectrometry)
Application Note: Spectroscopic Analysis of Naphthoquinomycin A
Audience: Researchers, scientists, and drug development professionals.
Introduction: this compound belongs to the ansamycin (B12435341) class of antibiotics, characterized by a complex macrocyclic structure appended to a naphthoquinone chromophore. These natural products exhibit a range of biological activities and are of significant interest in drug discovery. The structural elucidation and characterization of this compound are critically dependent on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). This document provides detailed protocols and data interpretation guidelines for the spectroscopic analysis of this compound and its analogues.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the complete structure determination of complex natural products like this compound in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments is required to assign all proton and carbon signals and establish the molecule's connectivity.
Experimental Workflow for NMR Analysis
Protocol for NMR Analysis
-
Sample Preparation:
-
Ensure all glassware is clean and dry to prevent contamination[1].
-
Accurately weigh 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean vial. The choice of solvent is critical and should be based on the sample's solubility[1].
-
Transfer the solution to a standard 5 mm NMR tube. The sample volume is crucial for obtaining high-quality spectra[1].
-
-
Instrument Setup and Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal signal dispersion and sensitivity[2].
-
Tune and shim the probe to ensure a homogeneous magnetic field.
-
Acquire a standard ¹H NMR spectrum to assess sample purity and concentration.
-
Acquire a ¹³C NMR spectrum. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ carbons.
-
Acquire a suite of 2D NMR spectra to establish structural connectivity:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks (H-C-C-H).
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is essential for connecting different spin systems and assembling the complete molecular structure[3].
-
-
NMR Data Presentation
While a complete, assigned dataset for this compound is not publicly available, the data for the closely related analogue Naphthomycin A provides a representative reference for the key structural motifs.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Naphthomycin A Core Structure. Note: Chemical shifts (δ) are reported in ppm and are dependent on the solvent used. These are approximate ranges based on related structures.[4]
| Moiety | Representative ¹H Chemical Shifts (δ, ppm) | Representative ¹³C Chemical Shifts (δ, ppm) |
| Naphthoquinone Aromatic H | 7.5 - 8.2 | 125.0 - 138.0 |
| Naphthoquinone C=O | - | 180.0 - 190.0 |
| Phenolic OH | 9.5 - 12.0 | - |
| Amide NH | 7.0 - 9.0 | - |
| Amide C=O | - | 165.0 - 175.0 |
| Ansa Chain Vinylic H | 5.0 - 7.5 | 120.0 - 145.0 |
| Ansa Chain CH-O | 3.5 - 4.5 | 70.0 - 85.0 |
| Ansa Chain Aliphatic CH/CH₂ | 1.0 - 2.5 | 20.0 - 45.0 |
| Ansa Chain Methyl H | 0.8 - 1.8 | 10.0 - 20.0 |
Mass Spectrometry (MS) Analysis
High-Resolution Mass Spectrometry (HRMS), particularly with Electrospray Ionization (ESI), is essential for determining the elemental composition and confirming the molecular weight of this compound. Tandem MS (MS/MS) experiments provide valuable information about the molecular structure through controlled fragmentation.
Plausible MS/MS Fragmentation Pathway```dot
Conclusion: The combination of high-field NMR spectroscopy and high-resolution mass spectrometry provides a robust analytical platform for the comprehensive characterization of this compound. The protocols and data presented in this note serve as a guide for researchers in natural product chemistry and drug development, enabling accurate structural determination and quality control. The integrated workflow ensures that orthogonal data are used to build a confident and complete structural model, which is fundamental for any further biological or medicinal chemistry studies.
References
Application Notes and Protocols: Assaying Naphthoquinomycin A Inhibition of Fatty Acid Synthase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty acid synthase (FAS) is a critical enzyme in the de novo biosynthesis of fatty acids. This metabolic pathway is essential for providing the building blocks for cell membranes, signaling molecules, and energy storage. In various disease states, including cancer and metabolic disorders, FAS is often upregulated, making it an attractive target for therapeutic intervention.[1][2] Naphthoquinomycin A, an ansamycin (B12435341) antibiotic, has been identified as an inhibitor of fatty acid synthesis in Escherichia coli, suggesting its potential as a lead compound for the development of novel FAS inhibitors.[3]
These application notes provide a detailed protocol for assaying the inhibitory activity of this compound against fatty acid synthase using a spectrophotometric method. Additionally, it includes a summary of the inhibitory concentrations of other known FAS inhibitors for comparative analysis and visual representations of the fatty acid synthesis pathway and the experimental workflow.
Data Presentation
| Inhibitor | Target Organism/Enzyme | IC50 Value | Reference |
| Platensimycin | S. aureus FabF | 48 nM | [4] |
| Platensimycin | E. coli FabF | 160 nM | [4] |
| Platencin | S. aureus FabH | 1.95 µg/mL | [4] |
| Platencin | S. aureus FabF | 3.91 µg/mL | [4] |
| BABX | S. aureus FASII | 11.4 µg/mL | |
| BABX | E. coli FASII | 35.3 µg/mL | |
| Cerulenin | Human Breast Cancer Cells | Varies (µM range) | [2] |
| C75 | Human Breast Cancer Cells | Varies (µM range) | [2] |
| Orlistat | Human Breast Cancer Cells | Varies (µM range) | [2] |
Experimental Protocols
Spectrophotometric Assay for Fatty Acid Synthase Inhibition
This protocol details a continuous spectrophotometric assay to determine the inhibitory effect of this compound on fatty acid synthase activity. The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH, a cofactor in the fatty acid synthesis pathway.
Materials:
-
Purified fatty acid synthase (from a suitable source, e.g., bacterial or mammalian)
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Acetyl-CoA
-
Malonyl-CoA
-
NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate (B84403), reduced form)
-
Potassium phosphate buffer (pH 7.0)
-
Bovine Serum Albumin (BSA)
-
Dithiothreitol (DTT)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).
-
Prepare working solutions of Acetyl-CoA (10 mM), Malonyl-CoA (10 mM), and NADPH (10 mM) in potassium phosphate buffer.
-
Prepare the assay buffer: 100 mM potassium phosphate (pH 7.0), 1 mM DTT, and 0.1 mg/mL BSA.
-
-
Assay Setup:
-
In a 96-well microplate, add the following components to each well for a final volume of 200 µL:
-
Assay Buffer
-
A desired concentration of this compound (e.g., serial dilutions to determine IC50). For control wells, add the same volume of solvent used for the inhibitor.
-
Purified fatty acid synthase (a pre-determined optimal concentration).
-
-
Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiation of the Reaction:
-
To initiate the enzymatic reaction, add a mixture of the substrates:
-
Acetyl-CoA (final concentration, e.g., 50 µM)
-
NADPH (final concentration, e.g., 100 µM)
-
-
Immediately after adding the substrates, start the kinetic read.
-
-
Measurement of NADPH Oxidation:
-
Measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at 37°C using a microplate spectrophotometer.
-
-
Data Analysis:
-
Calculate the rate of NADPH oxidation (ΔA340/min) for each concentration of this compound and the control.
-
Determine the percent inhibition for each concentration of the inhibitor relative to the control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Visualizations
Fatty Acid Synthesis Pathway
Caption: Simplified overview of the fatty acid synthesis pathway and the inhibitory action of this compound on Fatty Acid Synthase.
Experimental Workflow for FAS Inhibition Assay
Caption: Step-by-step workflow for the spectrophotometric assay of Fatty Acid Synthase inhibition.
References
- 1. Anti-cancer drugs targeting fatty acid synthase (FAS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fatty acid synthase as a potential therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New ansamycin antibiotics, naphthoquinomycins A and B, inhibitors of fatty acid synthesis in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial Targets in Fatty Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Naphthoquinomycin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naphthoquinomycin A is a naphthoquinone-class antibiotic with potent biological activities, holding promise for various therapeutic applications. Accurate and precise quantification of this compound in biological matrices and pharmaceutical formulations is critical for preclinical and clinical development, including pharmacokinetic studies, dose-response assessments, and quality control. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), a highly sensitive and selective analytical technique.
Mechanism of Action: Signaling Pathway
Naphthoquinones, including this compound, typically exert their cytotoxic effects through the induction of oxidative stress and apoptosis. The proposed signaling pathway involves the generation of reactive oxygen species (ROS), which in turn activates stress-activated protein kinase pathways, such as JNK and p38 MAPK, and modulates the PI3K/Akt/mTOR signaling cascade, ultimately leading to programmed cell death.
Application Notes and Protocols for Target Identification Studies of Naphthoquinomycin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naphthoquinomycin A is a member of the naphthoquinone class of antibiotics, a group of compounds known for their broad-spectrum antimicrobial activity. This document provides detailed application notes and protocols for the use of this compound in target identification studies. The primary hypothesized mechanism of action for this compound, based on its structural similarity to other ansamycin (B12435341) antibiotics, is the inhibition of bacterial RNA polymerase (RNAP), a key enzyme in bacterial transcription. Furthermore, like other naphthoquinones, it is believed to induce oxidative stress within bacterial cells, contributing to its antimicrobial effects. These protocols are designed to enable researchers to investigate and validate the molecular targets of this compound and elucidate its mechanism of action.
Data Presentation
Antibacterial Activity of Naphthoquinone Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various 1,4-naphthoquinone (B94277) derivatives against common bacterial strains. This data provides a comparative context for the expected potency of this compound.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 5-amino-8-hydroxy-1,4-naphthoquinone | Staphylococcus aureus | 30-60 | [1] |
| Isoxazolylnaphthoquinones | Staphylococcus aureus | 16-64 | [1] |
| Phenylamino-phenylthio Naphthoquinone Hybrid (5a) | Escherichia coli | 31.25-62.5 | [2] |
| Phenylamino-phenylthio Naphthoquinone Hybrid (5f) | Staphylococcus aureus | 31.25-62.5 | [2] |
| Phenylamino-phenylthio Naphthoquinone Hybrid (5x) | Escherichia coli | 31.25-62.5 | [2] |
| Juglone | Staphylococcus aureus | ≤ 0.125 µmol/L | [3] |
| 5,8-dimethoxy-1,4-naphthoquinone | Staphylococcus aureus | ≤ 0.125 µmol/L | [3] |
| 7-methyl-5-acetoxy-1,4-naphthoquinone | Staphylococcus aureus | ≤ 0.125 µmol/L | [3] |
Experimental Protocols
Protocol 1: Synthesis of Biotinylated this compound Probe (Proposed)
Materials:
-
This compound
-
Biotin-PEG-amine linker
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Activation of Biotin (B1667282) Linker:
-
Dissolve Biotin-PEG-amine linker (1.2 eq), EDCI (1.5 eq), and NHS (1.5 eq) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 4 hours to activate the carboxylic acid group of the biotin linker.
-
-
Conjugation to this compound:
-
This compound possesses hydroxyl groups that can be targeted for conjugation. A selective protection/deprotection strategy may be required to ensure conjugation at a specific site that does not interfere with its biological activity.
-
Dissolve this compound (1 eq) in anhydrous DMF.
-
Add the activated biotin linker solution to the this compound solution.
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2 eq) to catalyze the reaction.
-
Stir the reaction mixture at room temperature overnight.
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., hexane/ethyl acetate) to obtain the biotinylated this compound probe.
-
-
Characterization:
-
Confirm the structure and purity of the final product using techniques such as NMR spectroscopy and mass spectrometry.
-
Note: This is a generalized protocol and may require optimization based on the specific reactivity of this compound.
Protocol 2: Affinity Pulldown Assay for Target Identification
Objective: To identify the cellular binding partners of this compound using a biotinylated probe.
Materials:
-
Biotinylated this compound probe
-
Streptavidin-coated magnetic beads
-
Bacterial cell culture (e.g., Staphylococcus aureus, Escherichia coli)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, protease inhibitor cocktail)
-
Wash buffer (e.g., Lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE gels
-
Coomassie blue stain or silver stain
-
Mass spectrometer
Procedure:
-
Preparation of Cell Lysate:
-
Grow bacterial cells to mid-log phase.
-
Treat the cells with this compound (at a concentration around its MIC) for a specified time (e.g., 1-2 hours). A control group without treatment should be included.
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet in ice-cold lysis buffer and lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Determine the protein concentration of the supernatant.
-
-
Binding of Biotinylated Probe to Beads:
-
Wash the streptavidin-coated magnetic beads with wash buffer.
-
Incubate the beads with the biotinylated this compound probe for 1 hour at 4°C with gentle rotation.
-
Wash the beads to remove unbound probe.
-
-
Affinity Pulldown:
-
Incubate the bead-probe complex with the prepared cell lysate (e.g., 1-2 mg of total protein) for 2-4 hours at 4°C with gentle rotation.
-
As a negative control, incubate lysate with beads that have not been conjugated to the probe.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads extensively with wash buffer (e.g., 3-5 times) to remove non-specific binding proteins.
-
-
Elution:
-
Elute the bound proteins by resuspending the beads in SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Visualize the proteins by Coomassie blue or silver staining.
-
Excise the protein bands that are specific to the biotinylated probe lane and identify them by mass spectrometry (e.g., LC-MS/MS).
-
Protocol 3: Quantitative Proteomic Analysis
Objective: To identify global changes in protein expression in bacteria upon treatment with this compound.
Materials:
-
This compound
-
Bacterial cell culture
-
Lysis buffer (as in Protocol 2)
-
Reagents for protein digestion (e.g., trypsin)
-
Reagents for quantitative proteomics (e.g., iTRAQ or TMT labels)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment:
-
Grow bacterial cultures to mid-log phase and treat with this compound (at a sub-lethal concentration to observe regulatory changes) for a defined period. Include an untreated control.
-
-
Protein Extraction and Digestion:
-
Harvest and lyse the cells as described in Protocol 2.
-
Quantify the protein concentration in each lysate.
-
Take an equal amount of protein from each sample and perform in-solution digestion with trypsin overnight at 37°C.
-
-
Isobaric Labeling (e.g., iTRAQ/TMT):
-
Label the resulting peptide mixtures from control and treated samples with the respective isobaric tags according to the manufacturer's instructions.
-
-
LC-MS/MS Analysis:
-
Combine the labeled peptide samples.
-
Analyze the mixed sample by LC-MS/MS.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using appropriate software to identify and quantify the proteins.
-
Determine the proteins that are significantly up- or down-regulated in response to this compound treatment.
-
Perform bioinformatics analysis (e.g., pathway analysis) to understand the biological processes affected by the compound. Proteomic analysis of bacterial cells treated with antimicrobial peptides has shown alterations in proteins involved in transcription, translation, and energy conversion. A similar approach can be used to analyze the effects of this compound.
-
Visualizations
Signaling Pathway: Proposed Mechanism of Action of this compound
Caption: Proposed mechanism of this compound action in bacteria.
Experimental Workflow: Target Identification using Affinity Pulldown
Caption: Workflow for identifying protein targets of this compound.
Logical Relationship: Quantitative Proteomics Workflow
Caption: Workflow for quantitative proteomic analysis of bacterial response.
References
Application of Naphthoquinomycin A in Microbial Genetics Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Naphthoquinomycin A belongs to the naphthoquinone class of antibiotics, a diverse group of natural and synthetic compounds recognized for their broad-spectrum antimicrobial activities. These compounds are of significant interest in microbial genetics research and drug development due to their unique mechanisms of action that often target fundamental cellular processes. This document provides an overview of the application of this compound and related naphthoquinones in microbial genetics, including their mechanism of action, antimicrobial spectrum, and detailed protocols for their study. While specific data for this compound is limited in publicly available literature, the information presented here is based on the well-characterized activities of closely related naphthoquinone compounds.
Mechanism of Action
The primary mechanism of action of compounds structurally similar to this compound, such as naphthyridinomycin, involves the inhibition of nucleic acid synthesis. These antibiotics bind directly to the bacterial DNA template, forming a complex that obstructs the processes of DNA replication and transcription.[1] This interaction is a critical area of study in microbial genetics as it allows researchers to probe the essential functions of DNA-dependent polymerases and the cellular responses to DNA damage.
The binding of naphthoquinones to DNA can be enhanced by the presence of sulfhydryl-containing compounds.[1] The resulting DNA-antibiotic complex serves as a poor substrate for DNA and RNA polymerases, effectively halting the synthesis of new genetic material and leading to bacterial growth inhibition.[1] This targeted disruption of DNA metabolism makes this compound and its analogs valuable tools for studying gene regulation, DNA repair mechanisms, and the development of antibiotic resistance.
Caption: Mechanism of action of this compound.
Antimicrobial Spectrum and Efficacy
| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |
| Lawsone Derivative (6c) | Methicillin-resistant Staphylococcus aureus (MRSA) | 1.25 | [2] |
| Ofloxacin (control) | Methicillin-resistant Staphylococcus aureus (MRSA) | 8.0 | [2] |
| Vancomycin (control) | Methicillin-resistant Staphylococcus aureus (MRSA) | 1.0 | [2] |
| Coralmycin A | Staphylococcus aureus Giorgio | 0.003 | [3] |
| Coralmycin A | Streptococcus pneumoniae ATCC49619 | 0.01 | [3] |
| Coralmycin A | MRSA CCARM 3167 | 0.01 | [3] |
| Coralmycin A | Vancomycin-resistant Enterococcus (VRE) 3 | 0.5 | [3] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines a standard method for determining the MIC of this compound against a target bacterial strain, based on established antimicrobial susceptibility testing guidelines.[4][5]
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Target bacterial strain
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
-
Sterile pipette tips and multichannel pipette
Procedure:
-
Bacterial Inoculum Preparation:
-
Aseptically pick 3-5 colonies of the target bacterium from an agar (B569324) plate and inoculate into a tube of sterile broth.
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
-
Serial Dilution of this compound:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard 100 µL from the last well.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted this compound.
-
Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.[5] This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600) using a microplate reader.
-
Caption: Workflow for MIC determination.
Conclusion
This compound and related compounds represent a promising area of research in microbial genetics and the development of new antimicrobial agents. Their ability to target fundamental processes like DNA replication and transcription provides a powerful tool for understanding bacterial physiology and identifying novel therapeutic targets. The protocols and data presented here, while drawing from the broader class of naphthoquinones, offer a solid foundation for researchers to explore the potential of this compound in their own studies. Further research to elucidate the specific activity and spectrum of this compound is warranted and will be of great value to the scientific community.
References
- 1. Naphthyridinomycin, a DNA-reactive antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Naphthoquinone-derivative as a synthetic compound to overcome the antibiotic resistance of methicillin-resistant S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial Activity against Clinical Isolates and In Vivo Efficacy of Coralmycins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Naphthoquinomycin A Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Naphthoquinomycin A and related naphthoquinone antibiotics isolated from Streptomyces cultures.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for purifying this compound from a Streptomyces fermentation broth?
A1: The purification of this compound, a secondary metabolite, from a fermentation broth typically involves a multi-step process. The general workflow begins with the separation of the mycelium from the culture broth, followed by solvent extraction of the bioactive compounds.[1][2][3] The crude extract is then subjected to one or more chromatographic techniques to isolate and purify this compound. Common methods include silica (B1680970) gel column chromatography and reverse-phase high-performance liquid chromatography (RP-HPLC).[4]
Q2: Which solvents are typically used for the initial extraction of this compound from the fermentation broth?
A2: Ethyl acetate (B1210297) is a commonly used solvent for the extraction of naphthoquinone compounds from the culture filtrate of Streptomyces.[4] The choice of solvent is based on the polarity of the target compound.
Q3: What are the most common chromatography techniques for this compound purification?
A3: The most frequently employed techniques are:
-
Silica Gel Column Chromatography: An effective method for the initial fractionation of the crude extract.[4]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Used for final purification to achieve high purity of the target compound.[4]
Q4: How can I monitor the purification process?
A4: The progress of the purification can be monitored by collecting fractions from the chromatography column and analyzing them using techniques like thin-layer chromatography (TLC) or analytical HPLC. The presence of this compound can be detected by its characteristic color or by using a UV detector.
Q5: What are the key factors affecting the stability of this compound during purification?
A5: The stability of naphthoquinones can be influenced by several factors, including:
-
pH: Extreme pH values (highly acidic or alkaline) can lead to degradation. It is generally advisable to work in neutral or slightly acidic conditions.[5][6]
-
Temperature: Elevated temperatures can accelerate degradation.[5][6] It is recommended to perform purification steps at room temperature or below, if possible.
-
Light: Some complex organic molecules are sensitive to light. It is good practice to protect samples from direct light exposure.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Problem 1: Low Yield of Crude Extract
| Possible Cause | Troubleshooting Step |
| Incomplete cell lysis (if this compound is intracellular). | Employ appropriate cell disruption techniques such as ultrasonication or chemical lysis with surfactants or organic solvents.[1] |
| Suboptimal extraction solvent. | Experiment with different extraction solvents of varying polarities. Ethyl acetate is a good starting point.[4] |
| Inefficient extraction from the fermentation broth. | Ensure thorough mixing and sufficient extraction time. Perform multiple extractions of the aqueous phase to maximize recovery. |
| Degradation of this compound during extraction. | Perform extraction at a controlled temperature and pH. Avoid prolonged exposure to harsh conditions. |
Problem 2: Poor Separation during Column Chromatography
| Possible Cause | Troubleshooting Step |
| Inappropriate solvent system. | Optimize the mobile phase. For normal-phase silica gel chromatography, a gradient of increasing polarity (e.g., hexane-ethyl acetate) is often effective.[7][8] |
| Column overloading. | Reduce the amount of crude extract loaded onto the column. |
| Poorly packed column. | Ensure the column is packed uniformly to avoid channeling. |
| Co-elution of impurities with similar polarity. | Consider using a different stationary phase (e.g., alumina) or a different chromatography technique (e.g., size-exclusion). |
| Compound degradation on the silica gel column. | If this compound is sensitive to the acidic nature of silica, consider using neutral or basic alumina, or deactivated silica gel. |
Problem 3: Issues with HPLC Purification
| Possible Cause | Troubleshooting Step |
| Poor peak shape (tailing or fronting). | Optimize the mobile phase composition and pH. Ensure the sample is dissolved in the mobile phase. |
| Low resolution between this compound and impurities. | Adjust the gradient slope in RP-HPLC. A shallower gradient can improve the separation of closely eluting peaks.[9] |
| Irreversible binding of the compound to the column. | This may indicate strong, non-specific binding. Try a different column chemistry or modify the mobile phase with additives. |
| Sample precipitation in the HPLC system. | Ensure the sample is fully dissolved in the mobile phase before injection. Filter the sample to remove any particulate matter. |
Experimental Protocols
Protocol 1: Extraction of this compound from Streptomyces Culture
-
Harvesting: Centrifuge the fermentation broth to separate the mycelium from the supernatant.
-
Extraction:
-
Acidify the supernatant to a pH of approximately 3-4 with a suitable acid.
-
Extract the acidified supernatant three times with an equal volume of ethyl acetate.
-
Combine the organic layers.
-
-
Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude extract.
Protocol 2: Silica Gel Column Chromatography
-
Column Preparation: Pack a glass column with silica gel in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the top of the column.
-
Elution: Elute the column with a stepwise or linear gradient of increasing polarity. A common solvent system is a gradient of ethyl acetate in hexane.
-
Fraction Collection: Collect fractions and monitor the separation using TLC or analytical HPLC.
-
Pooling and Concentration: Combine the fractions containing the purified this compound and evaporate the solvent.
Protocol 3: Reverse-Phase HPLC (RP-HPLC)
-
Column: Use a C18 or other suitable reverse-phase column.
-
Mobile Phase: A typical mobile phase consists of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol.[10][11][12]
-
Gradient: Run a linear gradient from a lower to a higher concentration of the organic solvent. For example, a gradient of 10% to 90% acetonitrile in water over 30 minutes.
-
Detection: Monitor the elution profile using a UV-Vis detector at a wavelength where this compound has a strong absorbance.
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Solvent Removal: Remove the organic solvent and lyophilize the aqueous solution to obtain the pure compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for this compound purification.
References
- 1. farabi.university [farabi.university]
- 2. Purification product | PPTX [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. Isolation from Streptomyces of a novel naphthoquinone compound, naphthablin, that inhibits Abl oncogene functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. phenomenex.blog [phenomenex.blog]
- 8. Normal Phase HPLC Columns | Phenomenex [phenomenex.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Normal phase and reverse phase HPLC-UV-MS analysis of process impurities for rapamycin analog ABT-578: application to active pharmaceutical ingredient process development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Validation of an Ion-Pair Reverse Phase High-Performance Liquid Chromatography Method for the Detection of Major Components and Related Substances in Diquafosol Sodium Eye Drops - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Improving the Accuracy of Naphthoquinomycin A Bioactivity Assays
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing and troubleshooting bioactivity assays for Naphthoquinomycin A. This guide provides practical solutions to common experimental challenges in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My this compound is showing lower than expected bioactivity. What are the potential causes?
Several factors can contribute to reduced bioactivity:
-
Compound Solubility: this compound may have limited solubility in aqueous assay media, leading to precipitation and a lower effective concentration.
-
Compound Stability: The compound may degrade in the culture medium over the course of the experiment, especially with prolonged incubation times. Factors like pH and temperature of the culture media can affect the stability of compounds.
-
Inaccurate Inoculum Density: For antimicrobial assays, an incorrect bacterial inoculum size can significantly impact the Minimum Inhibitory Concentration (MIC) value.
-
Cell Health and Confluency: For cell-based assays, suboptimal cell health or inconsistent cell seeding density can lead to variable results.
-
Assay Interference: this compound, as a quinone, may interfere with certain assay reagents, such as MTT, leading to inaccurate readings.
Q2: How can I improve the solubility of this compound for my assays?
-
Co-solvents: Use a minimal amount of a biocompatible co-solvent like Dimethyl Sulfoxide (DMSO) to prepare a high-concentration stock solution. Ensure the final concentration of the co-solvent in the assay is low (typically <0.5%) to avoid solvent-induced toxicity. Always include a vehicle control with the same concentration of the co-solvent.
-
Serial Dilutions: When diluting the stock solution in aqueous media, perform stepwise serial dilutions to prevent the compound from precipitating out of solution.
-
Pre-warming Media: Gently warming the assay medium before adding the compound solution can sometimes aid in solubility.
Q3: I am observing inconsistent MIC values for this compound in my antibacterial assays. How can I troubleshoot this?
Inconsistent MIC values are a common challenge. Here are key areas to check:
-
Standardize Inoculum Preparation: Precisely control the bacterial inoculum density. A higher than standard inoculum can lead to artificially high MICs, while a low inoculum may result in falsely low MICs. The recommended inoculum for broth microdilution is typically 5 x 10^5 CFU/mL.
-
Media Quality: Use a consistent source and lot of cation-adjusted Mueller-Hinton Broth (CAMHB) for your assays. Variations in media composition can affect bacterial growth and compound activity.
-
Incubation Conditions: Ensure a calibrated incubator is used with consistent temperature and duration of incubation (typically 16-20 hours for most bacteria). Avoid stacking plates in a way that hinders uniform heat distribution.
-
Endpoint Reading: Be consistent in how you determine the MIC endpoint, which is the lowest concentration that completely inhibits visible growth. For compounds that may cause a "trailing" effect (reduced but still visible growth), define a consistent endpoint, such as ~80% reduction in growth compared to the positive control.
Q4: My cytotoxicity assay results with this compound are variable. What should I check?
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Uneven cell distribution can lead to significant variability.
-
Cell Viability at Seeding: Use cells that are in the logarithmic growth phase and have high viability.
-
Compound Incubation Time: Optimize the incubation time with this compound. Cytotoxic effects can be time-dependent.
-
Assay Choice: Consider potential interference of this compound with your chosen assay. For example, some quinones can chemically reduce MTT, leading to an overestimation of cell viability. Consider alternative assays like LDH release or CellTiter-Glo®.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Assay Wells
-
Observation: Visible precipitate in the wells of the microtiter plate after adding the compound.
-
Cause: Poor solubility of this compound in the aqueous assay medium.
-
Solutions:
-
Optimize Stock Concentration: Prepare a more concentrated stock solution in 100% DMSO and use a smaller volume to achieve the final desired concentration, minimizing the amount of DMSO introduced into the well.
-
Stepwise Dilution: Avoid adding the DMSO stock directly to the full volume of the well. Instead, perform serial dilutions in the assay medium.
-
Solubility Test: Before running the full assay, perform a preliminary solubility test by adding the highest concentration of your compound to the assay medium in a single well and visually inspecting for precipitation over time.
-
Issue 2: High Background or False Positives in MTT Assays
-
Observation: High absorbance readings in control wells containing this compound but no cells, or unexpectedly high viability at cytotoxic concentrations.
-
Cause: this compound, being a quinone, may directly reduce the MTT reagent to formazan (B1609692), independent of cellular metabolic activity.[1][2][3]
-
Solutions:
-
Run a Cell-Free Control: Always include a control plate with the same concentrations of this compound in the assay medium without cells. Subtract the absorbance values of these wells from your experimental wells.
-
Use an Alternative Viability Assay: Switch to an assay that is less susceptible to interference from reducing compounds. Good alternatives include:
-
LDH Assay: Measures lactate (B86563) dehydrogenase release from damaged cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels.
-
Crystal Violet Assay: Stains total cellular protein.
-
-
Issue 3: "Trailing" Effect in Broth Microdilution MIC Assays
-
Observation: Reduced but persistent bacterial growth across a range of higher this compound concentrations, making it difficult to determine a clear MIC endpoint.
-
Cause:
-
The compound may be bacteriostatic rather than bactericidal at higher concentrations.
-
The inoculum density might be at the higher end of the acceptable range.
-
Potential for partial or heterogeneous resistance in the bacterial population.
-
-
Solutions:
-
Standardize Endpoint Reading: Consistently read the MIC as the lowest concentration that causes a significant reduction in growth (e.g., approximately 80%) compared to the growth control.
-
Verify Inoculum Density: Ensure your inoculum preparation is accurate and consistent for every experiment.
-
Consider a Time-Kill Assay: To better understand the nature of the antimicrobial activity (bacteriostatic vs. bactericidal), perform a time-kill kinetics assay.
-
Quantitative Data Summary
The following tables summarize reported bioactivity data for this compound and its derivatives. Note that IC50 and MIC values can vary between different studies and experimental conditions.
Table 1: IC50 Values of Naphthoquinone Derivatives in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Naphthoquinone Derivative | PC-3 | Prostate | Varies | [4] |
| Naphthoquinone Derivative | HCT-116 | Colon Carcinoma | Varies | [4] |
| Naphthoquinone Derivative | SNB-19 | Glioblastoma | Varies | [4] |
| Naphthoquinone Derivative | HL-60 | Leukemia | Varies | [4] |
| Naphthoquinone Derivative | MCF-7 | Breast | Varies | [4] |
| Naphthoquinone Derivative | DU-145 | Prostate | 1-3 | [5] |
| Naphthoquinone Derivative | MDA-MB-231 | Breast | 1-3 | [5] |
| Naphthoquinone Derivative | HT-29 | Colon | 1-3 | [5] |
| Naphthoquinone Derivative | HepG2 | Liver | Varies | [6] |
| Naphthoquinone Derivative | A549 | Lung | Varies | [6] |
| Naphthoquinone Derivative | HeLa | Cervical | Varies | [6] |
| Nanaomycin A | Various | Various | Varies | [7] |
Table 2: Minimum Inhibitory Concentration (MIC) of Naphthoquinone Derivatives Against Bacterial Strains
| Compound | Bacterial Strain | Gram Stain | MIC (µg/mL) | Reference |
| Naphthoquinone Derivative 6c | MRSA ATCC BAA-44 | Positive | 1.25-2.5 | [8] |
| Naphthoquinone Derivative 6c | MRSA ATCC BAA-1717 | Positive | 1.25-2.5 | [8] |
| Naphthoquinone Derivative 6c | VISA ATCC 700699 | Positive | 4 | [8] |
| 2-hydroxy-3-phenylsulfanylmethyl-[4][5]-naphthoquinones | E. coli ATCC 25922 | Negative | 4-64 | |
| 2-hydroxy-3-phenylsulfanylmethyl-[4][5]-naphthoquinones | P. aeruginosa ATCC 27853 | Negative | 4-64 | |
| 5-amino-8-hydroxy-1,4-naphthoquinone | S. aureus | Positive | 30-60 | |
| Phenylamino-phenylthio Naphthoquinone Hybrids | S. aureus | Positive | 15.6-500 | |
| Phenylamino-phenylthio Naphthoquinone Hybrids | E. coli | Negative | 15.6-500 |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay for this compound
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
This compound
-
100% DMSO
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strain of interest
-
Sterile 96-well microtiter plates
-
Spectrophotometer or McFarland standards
-
Calibrated incubator
Procedure:
-
Compound Preparation:
-
Prepare a 100x stock solution of this compound in 100% DMSO. For example, for a final highest concentration of 128 µg/mL, prepare a 12.8 mg/mL stock.
-
Perform a 1:50 dilution of the stock solution in CAMHB to get a 2x working solution (e.g., 256 µg/mL). This will result in a 2% DMSO concentration.
-
-
Inoculum Preparation:
-
From a fresh agar (B569324) plate (18-24 hours growth), pick several colonies and suspend them in saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of 5 x 10^5 CFU/mL in the assay wells.
-
-
Assay Plate Preparation:
-
Add 100 µL of CAMHB to wells 2-12 of the 96-well plate.
-
Add 200 µL of the 2x this compound working solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mix, and continue this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1-11. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Protocol 2: MTT Cytotoxicity Assay for this compound
Materials:
-
This compound
-
100% DMSO
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 0.01 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium from a concentrated DMSO stock. Ensure the final DMSO concentration is below 0.5%.
-
Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Add 100 µL of the compound dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Visualizations
Signaling Pathways and Workflows
Caption: Mechanism of Action of this compound.
Caption: Keap1-Nrf2 Signaling Pathway Activation by Quinones.
Caption: Troubleshooting Workflow for Inconsistent MIC Results.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer activity and SAR studies of substituted 1,4-naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Naphthoquinone-derivative as a synthetic compound to overcome the antibiotic resistance of methicillin-resistant S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial naphthoquinone derivatives targeting resistant strain Gram-negative bacteria in biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. 1,4-Naphthoquinone Analogues: Potent Antibacterial Agents and Mode of Action Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mass Spectrometry of Naphthoquinomycin A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the mass spectrometric analysis of Naphthoquinomycin A and related naphthoquinone compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in this compound mass spectrometry?
A1: The primary sources of interference in the mass spectrometry of this compound include:
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[1][2] This is a significant issue in complex biological samples.
-
Adduct Formation: this compound can form adducts with metal ions (e.g., Na+, K+), solvents, or other molecules present in the sample, complicating the mass spectrum and potentially reducing the intensity of the desired molecular ion.
-
In-source Fragmentation: The molecule may fragment within the ion source, leading to a lower abundance of the precursor ion and a more complex spectrum.
-
Contaminants: Impurities from solvents, reagents, or sample handling can introduce interfering peaks.
Q2: What ionization technique is most suitable for this compound analysis?
A2: Electrospray ionization (ESI) is a commonly used and effective technique for the analysis of naphthoquinone compounds like this compound.[3] It is a soft ionization method that typically produces protonated molecules [M+H]+ or deprotonated molecules [M-H]-, minimizing in-source fragmentation and preserving the molecular ion.
Q3: How can I minimize matrix effects in my this compound analysis?
A3: To minimize matrix effects, consider the following strategies:
-
Effective Sample Preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components before LC-MS analysis.[2]
-
Chromatographic Separation: Optimize the liquid chromatography method to achieve good separation between this compound and co-eluting matrix components.
-
Use of an Internal Standard: A stable isotope-labeled internal standard that co-elutes with this compound can help to compensate for matrix-induced ion suppression or enhancement.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.
Q4: What are the expected fragmentation patterns for this compound?
Troubleshooting Guides
This section provides solutions to common problems encountered during the mass spectrometric analysis of this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor Signal Intensity / No Peak | - Ion suppression from matrix components.- Low sample concentration.- Inefficient ionization.- In-source fragmentation. | - Optimize Sample Cleanup: Use a more rigorous SPE protocol.- Check Chromatography: Ensure the analyte is eluting properly and is not co-eluting with highly suppressive matrix components.- Increase Sample Concentration: If possible, concentrate the sample before injection.- Optimize Ion Source Parameters: Adjust spray voltage, gas flows, and temperatures.- Switch Ionization Polarity: Analyze in both positive and negative ion modes to see which provides a better signal. |
| Multiple Unexpected Peaks / Complex Spectrum | - Adduct formation (Na+, K+, solvent).- Presence of isotopes.- Contamination from sample preparation or LC system.- In-source fragmentation. | - Identify Adducts: Look for peaks with mass differences corresponding to common adducts (e.g., +22 Da for Na+, +38 Da for K+).- Improve Sample Purity: Use high-purity solvents and reagents. Run a blank to check for system contamination.- Optimize Fragmentation: If using MS/MS, adjust collision energy. For in-source fragmentation, try gentler source conditions. |
| Inconsistent Results / Poor Reproducibility | - Variable matrix effects between samples.- Instability of the analyte.- Inconsistent sample preparation. | - Use a Suitable Internal Standard: A stable isotope-labeled internal standard is highly recommended for quantitative analysis.[1][5]- Assess Analyte Stability: Investigate the stability of this compound under the storage and analysis conditions.- Standardize Sample Preparation: Ensure consistent execution of the sample preparation protocol for all samples. |
| Mass Inaccuracy | - Poor instrument calibration.- High sample concentration leading to detector saturation. | - Calibrate the Mass Spectrometer: Perform a mass calibration using an appropriate standard.- Dilute the Sample: If the signal is excessively high, dilute the sample to be within the linear range of the detector. |
Quantitative Data on Matrix Effects
The following table summarizes the potential impact of matrix effects on the analysis of small molecules in biological samples, which is relevant for the analysis of this compound in similar matrices. The matrix effect is often quantified by comparing the analyte's signal in a post-extraction spiked sample to its signal in a neat solution.[1] A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.
| Matrix | Analyte | Sample Preparation | Matrix Effect (%) | Reference |
| Urine | Atrazine and metabolites | Dilution and Filtration | Suppression ranging from ~20% to ~80% | [6] |
| Plasma | Various Drugs | Protein Precipitation | Significant Ion Suppression | [2] |
| Spices | Mycotoxins | QuEChERS | Suppression up to -89% | [7] |
| Various | Metabolites | Various | Suppression from 1% to >90% | [8] |
This table provides a general overview of potential matrix effects. The actual effect on this compound analysis will depend on the specific matrix, sample preparation method, and LC-MS conditions.
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis of this compound
This protocol is adapted from established methods for the analysis of similar complex natural products and should be optimized for your specific instrumentation and sample matrix.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Objective: To extract this compound from a complex matrix (e.g., plasma, tissue homogenate) and remove interfering components.
-
Materials: C18 SPE cartridges, methanol (B129727), acetonitrile (B52724), water (all LC-MS grade), formic acid.
-
Procedure:
-
Conditioning: Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Dilute the sample (e.g., 1 mL of plasma) with 1 mL of water containing 0.1% formic acid and load it onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
-
Elution: Elute this compound with 1 mL of acetonitrile into a clean collection tube.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase.
-
2. LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Orbitrap instrument) with an electrospray ionization (ESI) source.
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B to ensure good separation. For example, start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: ESI positive and negative modes should be evaluated.
-
Scan Type: Multiple Reaction Monitoring (MRM) for quantitative analysis or full scan MS followed by product ion scans for qualitative analysis.
-
Precursor Ion: The protonated [M+H]+ or deprotonated [M-H]- ion of this compound.
-
Product Ions: Select 2-3 of the most intense and stable fragment ions for MRM transitions.
-
Collision Energy: Optimize for each MRM transition to achieve the highest signal intensity.
-
Source Parameters: Optimize spray voltage, nebulizer gas, and drying gas flow rates and temperatures for maximum signal intensity and stability.
-
Mandatory Visualizations
Experimental Workflow for this compound Analysis
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Fragmentation studies of synthetic 2-acylamino-1,4-naphthoquinones by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hdb.ugent.be [hdb.ugent.be]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Ion suppression correction and normalization for non-targeted metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Naphthoquinomycin A Dosage for In Vitro Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of Naphthoquinomycin A for in vitro experiments. The information is presented in a question-and-answer format to address common challenges and provide clear, actionable protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound belongs to the naphthoquinone class of compounds. While the precise signaling pathway for this compound is not fully elucidated in the provided search results, related naphthoquinones are known to exert their effects through the generation of reactive oxygen species (ROS) and induction of oxidative stress.[1] This can lead to various cellular responses, including apoptosis and inhibition of proliferation. One study on a synthetic naphthoquinone derivative showed activation of JNK and p38 signaling pathways, which are involved in cellular stress responses.
Q2: What is a recommended starting concentration range for this compound in in vitro experiments?
Therefore, for initial experiments, a wide concentration range is recommended, for example, from 0.1 µM to 100 µM for anticancer assays and 1 µg/mL to 200 µg/mL for antibacterial assays. This should be followed by a more focused dose-response study to determine the precise IC50 or MIC value for your specific cell line or bacterial strain.
Q3: How should I prepare a stock solution of this compound?
This compound is expected to have poor aqueous solubility, similar to other related compounds like Naphthomycin A.[7] Therefore, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution.
Protocol for Stock Solution Preparation:
-
Weigh out the desired amount of this compound powder.
-
Dissolve the powder in a minimal amount of high-purity, sterile DMSO to create a concentrated stock solution (e.g., 10 mM or 10 mg/mL).
-
Ensure complete dissolution by vortexing. Gentle warming may be applied if necessary, but be cautious of potential degradation.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquot the sterile stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Important Note: The final concentration of DMSO in the cell culture medium should be kept low (ideally ≤ 0.5%) to avoid solvent-induced cytotoxicity.[8] Always include a vehicle control (media with the same final DMSO concentration as the highest this compound concentration) in your experiments.
Q4: How can I determine the optimal dosage of this compound for my specific cell line?
The optimal dosage, typically represented as the half-maximal inhibitory concentration (IC50), should be determined empirically for each cell line. A cell viability assay, such as the MTT assay, is commonly used for this purpose.
Troubleshooting Guides
Issue 1: Compound Precipitation in Cell Culture Medium
Possible Cause:
-
Poor aqueous solubility of this compound.
-
The final concentration of the compound exceeds its solubility limit in the aqueous culture medium.
-
Improper dilution of the DMSO stock solution.
Troubleshooting Steps:
-
Pre-warm the culture medium: Before adding the this compound stock solution, warm the culture medium to 37°C.
-
Use a serial dilution approach: Instead of adding a small volume of highly concentrated stock directly to a large volume of medium, perform serial dilutions in the culture medium.
-
Increase the final DMSO concentration slightly: If precipitation persists, you can try increasing the final DMSO concentration to a maximum of 1%, but be sure to include a corresponding vehicle control to assess solvent toxicity.[8]
-
Vortex during dilution: When adding the stock solution to the medium, vortex the tube gently to ensure rapid and even dispersion.
Issue 2: Inconsistent or Non-reproducible IC50/MIC Values
Possible Cause:
-
Variability in cell seeding density or bacterial inoculum size.
-
Degradation of this compound stock solution due to improper storage or repeated freeze-thaw cycles.
-
Inconsistent incubation times.
-
Interference of the compound with the assay itself (e.g., direct reduction of MTT reagent).
Troubleshooting Steps:
-
Standardize cell/bacterial density: Ensure a consistent number of cells or bacteria are seeded in each well.
-
Use fresh aliquots of the stock solution: Avoid using stock solutions that have been thawed and re-frozen multiple times.
-
Maintain precise incubation times: Adhere strictly to the incubation times specified in your protocol.
-
Perform an assay interference control: To check if this compound interferes with the MTT assay, incubate the compound with the MTT reagent in cell-free medium. A color change would indicate interference, suggesting the need for an alternative viability assay (e.g., SRB or LDH assay).[9]
Issue 3: High Background Absorbance in MTT Assay
Possible Cause:
-
Contamination of the culture medium.
-
Phenol (B47542) red in the medium can contribute to background absorbance.[9]
-
Direct reduction of the MTT reagent by components in the test compound solution.
Troubleshooting Steps:
-
Use sterile techniques: Ensure all reagents and equipment are sterile to prevent microbial contamination.
-
Use phenol red-free medium: Perform the MTT assay in a medium without phenol red to reduce background.
-
Include a "compound only" control: As mentioned in the previous troubleshooting point, this will help identify if the compound itself is contributing to the absorbance reading.
Data Presentation
Table 1: Reported IC50 Values for Naphthoquinone Derivatives in Cancer Cell Lines
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) | Reference |
| Synthetic Naphthoquinone | MCF-7 (Breast) | 24 | 3.06 | [5] |
| 48 | 0.98 | [5] | ||
| Naphthazarin | Various | Not Specified | 0.16 - 1.7 | [2] |
| 2-(chloromethyl)quinizarin | Various | Not Specified | 0.15 - 6.3 | [2] |
Table 2: Reported MIC Values for Naphthoquinone Derivatives against Staphylococcus aureus
| Compound Series | MIC Range (µg/mL) | Reference |
| 1,4-Naphthoquinones | 30 - 125 | [6] |
| Isoxazolylnaphthoquinones | 16 - 64 | [6] |
| Lawsone Derivatives | 16 (for most potent) | [1] |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol is adapted from standard MTT assay procedures.[10][11][12]
Materials:
-
This compound stock solution (in DMSO)
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom sterile plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
DMSO (for formazan (B1609692) solubilization)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells from a sub-confluent culture.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the DMSO stock solution. Aim for a range of concentrations based on preliminary experiments or literature on related compounds.
-
Include a vehicle control (medium with the highest final concentration of DMSO) and an untreated control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the respective drug dilutions or control solutions.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for another 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve using non-linear regression analysis.
-
Protocol 2: Determination of MIC using Broth Microdilution Method
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[1][13]
Materials:
-
This compound stock solution (in DMSO)
-
Bacterial strain of interest (e.g., S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well U-bottom microtiter plates
-
0.5 McFarland turbidity standard
-
Sterile saline or PBS
-
Multichannel pipette
-
Spectrophotometer (optional, for inoculum standardization)
-
Plate reader (optional, for OD measurement)
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution of this compound:
-
Dispense 50 µL of sterile CAMHB into all wells of a 96-well microtiter plate.
-
Add 50 µL of a 2x working stock of this compound (prepared in CAMHB) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard 50 µL from the last column of the dilution series.
-
-
Inoculation:
-
Within 15 minutes of preparing the final inoculum, add 50 µL of the bacterial suspension to each well, resulting in a final volume of 100 µL per well.
-
Include a growth control well (CAMHB + inoculum, no drug) and a sterility control well (CAMHB only).
-
-
Incubation:
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. Growth is indicated by turbidity or a pellet at the bottom of the well.
-
Optionally, a plate reader can be used to measure the optical density (OD) at 600 nm to aid in determining the inhibition of growth.
-
Visualizations
Caption: Proposed signaling pathway for this compound.
Caption: Experimental workflow for IC50 determination using MTT assay.
References
- 1. Naphthoquinone-derivative as a synthetic compound to overcome the antibiotic resistance of methicillin-resistant S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A new synthetic antitumor naphthoquinone induces ROS-mediated apoptosis with activation of the JNK and p38 signaling pathways [arca.fiocruz.br]
- 6. scielo.br [scielo.br]
- 7. benchchem.com [benchchem.com]
- 8. lifetein.com [lifetein.com]
- 9. benchchem.com [benchchem.com]
- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
Illuminating the Architecture of Complex Natural Products: A Comparative Guide to 2D NMR in the Structural Elucidation of Naphthoquinomycin A
For researchers, scientists, and drug development professionals, the unambiguous determination of a complex natural product's structure is a critical step in the journey from discovery to application. This guide provides a comparative analysis of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy for confirming the intricate structure of molecules like Naphthoquinomycin A, a member of the naphthoquinone ansamycin (B12435341) family of antibiotics. We will explore the power of 2D NMR, compare it with alternative analytical techniques, and provide detailed experimental protocols, using the closely related and well-documented Naphthomycin A as a case study to illustrate the principles.
The structural confirmation of this compound and its analogues relies on a suite of sophisticated analytical techniques. Among these, 2D NMR spectroscopy stands out for its ability to provide a detailed picture of the molecular framework in solution. By mapping the correlations between atomic nuclei, techniques such as COSY, HSQC, and HMBC allow for the piecing together of the molecular puzzle, revealing the connectivity and spatial relationships of atoms.
The Power of 2D NMR: A Workflow for Structural Confirmation
The process of elucidating a complex structure like a naphthoquinomycin using 2D NMR follows a logical workflow. This involves a series of experiments that each provide a unique piece of structural information. When combined, they lead to the unequivocal assignment of the chemical structure.
Comparative Analysis of Structural Elucidation Techniques
While 2D NMR is a cornerstone of modern structural biology and chemistry, it is often used in conjunction with other methods. Each technique offers unique advantages and has its own limitations.
| Technique | Principle | Information Provided | Advantages | Limitations |
| 2D NMR Spectroscopy | Measures the magnetic properties of atomic nuclei and their interactions through chemical bonds and space. | Detailed atom-by-atom connectivity, relative stereochemistry, and conformational information in solution. | Non-destructive; provides a wealth of structural detail for molecules in their native solution state. | Requires relatively large amounts of pure sample (mg scale); can be time-consuming; complex spectra can be challenging to interpret for very large molecules. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal of the compound. | Precise 3D atomic coordinates in the solid state, leading to unambiguous determination of absolute stereochemistry. | Provides the "gold standard" for structural determination with high precision. | Requires a suitable single crystal, which can be difficult or impossible to grow; the solid-state conformation may differ from the solution-state conformation. |
| High-Resolution Mass Spectrometry (HRMS) | Measures the mass-to-charge ratio of ions with high accuracy. | Provides the elemental composition (molecular formula) of the molecule. Fragmentation patterns can offer some structural clues. | Extremely sensitive (requires very small amounts of sample); provides the exact molecular formula. | Does not provide direct information on atom connectivity or stereochemistry; isomeric compounds cannot be distinguished by mass alone. |
Detailed Experimental Protocols for 2D NMR
The successful acquisition of high-quality 2D NMR data is contingent on the careful execution of the experiments. Below are generalized protocols for the key experiments used in the structural elucidation of this compound and its analogues.
Correlation Spectroscopy (COSY)
-
Objective: To identify protons that are coupled to each other, typically through two or three bonds. This helps to establish spin systems within the molecule.
-
Sample Preparation: Dissolve 1-5 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup:
-
Tune and match the probe for the ¹H frequency.
-
Acquire a standard 1D ¹H spectrum to determine the spectral width and appropriate pulse widths.
-
Use a standard COSY pulse sequence (e.g., cosygpqf on Bruker instruments).
-
-
Key Parameters:
-
Spectral Width (SW): Set to encompass all proton signals.
-
Number of Increments (TD in F1): Typically 256 to 512.
-
Number of Scans (NS): 2 to 8 per increment, depending on sample concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
-
Processing: Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.
Heteronuclear Single Quantum Coherence (HSQC)
-
Objective: To identify direct one-bond correlations between protons and the carbons to which they are attached.
-
Sample Preparation: Same as for COSY.
-
Instrument Setup:
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Acquire 1D ¹H and ¹³C spectra to determine spectral widths.
-
Use a standard HSQC pulse sequence with gradient selection (e.g., hsqcedetgpsisp2.3 on Bruker instruments for multiplicity editing).
-
-
Key Parameters:
-
Spectral Widths (SW in F2 and F1): Set to encompass all ¹H and ¹³C signals, respectively.
-
¹J(C,H) Coupling Constant: Set to an average value of ~145 Hz.
-
Number of Increments (TD in F1): Typically 128 to 256.
-
Number of Scans (NS): 4 to 16 per increment.
-
-
Processing: Apply appropriate window functions (e.g., squared sine-bell in F2, sine-bell in F1) before Fourier transformation.
Heteronuclear Multiple Bond Correlation (HMBC)
-
Objective: To identify long-range correlations (typically 2-3 bonds) between protons and carbons. This is crucial for connecting spin systems across quaternary carbons and heteroatoms.
-
Sample Preparation: Same as for COSY.
-
Instrument Setup:
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Use a standard HMBC pulse sequence with gradient selection (e.g., hmbcgplpndqf on Bruker instruments).
-
-
Key Parameters:
-
Spectral Widths (SW in F2 and F1): Set to encompass all ¹H and ¹³C signals.
-
Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for a range of couplings, typically set to 8-10 Hz.
-
Number of Increments (TD in F1): Typically 256 to 512.
-
Number of Scans (NS): 8 to 64 per increment, as this experiment is less sensitive.
-
-
Processing: Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.
Independent Verification of Naphthoquinomycin A's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Naphthoquinomycin A, a member of the ansamycin (B12435341) class of antibiotics, has demonstrated notable antibacterial, antifungal, and antitumor properties. Initial investigations into its mechanism of action have suggested two primary pathways: the inhibition of sulfhydryl (SH)-containing enzymes involved in nucleic acid biosynthesis and the direct inhibition of bacterial RNA polymerase. This guide provides an objective comparison of this compound's performance with alternative compounds, supported by available experimental data, to offer a comprehensive overview for researchers in drug discovery and development.
Proposed Mechanisms of Action
This compound's bioactivity is attributed to its unique chemical structure, featuring a naphthoquinone core spanned by a long ansa chain. This structure facilitates its interaction with key cellular targets.
1. Inhibition of SH-Containing Enzymes: One of the earliest proposed mechanisms for this compound's cytotoxicity is the inhibition of various SH enzymes that are critical for nucleic acid synthesis.[1][2] The activity of the antibiotic was shown to be reversed by the presence of SH compounds like 2-mercaptoethanol, dithiothreitol, and glutathione, lending support to this hypothesis.[2] This mode of action is considered unique among the ansamycin group of antibiotics.[2]
2. RNA Polymerase Inhibition: Drawing parallels with other well-characterized ansamycin antibiotics such as Rifampicin, a primary mechanism of action for this compound is believed to be the inhibition of bacterial RNA polymerase (RNAP).[3] Ansamycins typically bind to the β subunit of RNAP, physically obstructing the path of the nascent RNA chain and preventing transcript elongation.[3] While direct quantitative data for this compound's interaction with RNAP is not as extensively documented as for Rifampicin, its structural similarity provides a strong basis for this proposed mechanism.[3]
Comparative Analysis of Bioactivity
To provide a clearer understanding of this compound's efficacy, this section compares its reported in vitro activity with other relevant compounds. The data, presented in the tables below, is compiled from various studies. It is important to note that direct comparisons of IC50 and MIC values across different studies should be made with caution due to variations in experimental conditions.
Cytotoxicity Against Cancer Cell Lines
This compound has shown potent cytotoxic effects against various cancer cell lines. The following table summarizes its half-maximal inhibitory concentration (IC50) values alongside those of Doxorubicin, a widely used chemotherapeutic agent.
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| This compound | P388 (Murine Leukemia) | 0.4 | [2] |
| L1210 (Murine Leukemia) | 1.3 | [2] | |
| L5178Y (Murine Leukemia) | 0.4 - 1.3 | [2] | |
| Doxorubicin | P388 (Murine Leukemia) | ~0.05 | Varies by study |
| L1210 (Murine Leukemia) | ~0.1 | Varies by study |
Antibacterial Activity
The minimum inhibitory concentration (MIC) is a key indicator of an antibiotic's potency. The table below compares the MIC values of this compound with Rifampicin, a well-established RNA polymerase inhibitor.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound | Staphylococcus aureus | Varies by strain | [4][5] |
| Bacillus cereus | Varies by strain | [5] | |
| Rifampicin | Staphylococcus aureus | ~0.004 - 0.015 | Varies by study |
| Bacillus cereus | ~0.015 | Varies by study |
Signaling Pathways and Experimental Workflows
To visually represent the proposed mechanisms and experimental approaches, the following diagrams have been generated using the DOT language.
Proposed mechanism of this compound via inhibition of SH-containing enzymes.
Proposed mechanism of this compound as an RNA Polymerase inhibitor.
A general experimental workflow for verifying the mechanism of action.
Detailed Experimental Protocols
The following are generalized protocols for key experiments cited in the literature for evaluating the mechanism of action of antimicrobial and cytotoxic compounds.
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Protocol:
-
Preparation of Bacterial Inoculum: Culture the test bacterium in a suitable broth medium overnight at 37°C. Dilute the culture to achieve a standardized concentration (e.g., 1 x 10^5 CFU/mL).
-
Serial Dilution of the Test Compound: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate containing broth medium.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible turbidity is observed.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic effect of a compound on a cell line.
Protocol:
-
Cell Seeding: Seed the target cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
RNA Polymerase Inhibition Assay
Objective: To determine the inhibitory effect of a compound on RNA polymerase activity.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing purified bacterial RNA polymerase, a DNA template (e.g., a plasmid containing a specific promoter), and ribonucleoside triphosphates (rNTPs), one of which is radioactively labeled (e.g., [α-³²P]UTP).
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.
-
Initiation of Transcription: Initiate the transcription reaction by adding the final component (e.g., the enzyme or the DNA template).
-
Incubation: Incubate the reaction at 37°C for a defined period.
-
Termination and Precipitation: Stop the reaction and precipitate the newly synthesized RNA using an acid (e.g., trichloroacetic acid).
-
Quantification: Collect the precipitated RNA on a filter and quantify the incorporated radioactivity using a scintillation counter. The level of radioactivity is inversely proportional to the inhibitory activity of the compound.
Conclusion
The available evidence suggests that this compound exerts its biological effects through at least two potential mechanisms: the inhibition of SH-containing enzymes and the inhibition of bacterial RNA polymerase. While its structural similarity to other ansamycins strongly supports the latter, further direct and independent experimental verification is required to definitively elucidate its primary mode of action. The comparative data presented in this guide highlights its potency, though further standardized studies are needed for a more direct comparison with other agents. The provided protocols offer a framework for researchers to conduct independent verification and further explore the therapeutic potential of this promising natural product.
References
- 1. Naphthomycin A|Ansamycin Antibiotic|Research Use [benchchem.com]
- 2. Studies on antineoplastic activity of naphthomycin, a naphthalenic ansamycin, and its mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Description of Streptomyces naphthomycinicus sp. nov., an endophytic actinobacterium producing naphthomycin A and its genome insight for discovering bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Description of Streptomyces naphthomycinicus sp. nov., an endophytic actinobacterium producing naphthomycin A and its genome insight for discovering bioactive compounds [frontiersin.org]
A Head-to-Head Comparison of Naphthoquinomycin A and Cerulenin: Potent Inhibitors of Fatty Acid Synthesis
In the landscape of biochemical research and drug development, inhibitors of fatty acid synthesis are pivotal tools for studying cellular metabolism and hold significant promise as therapeutic agents, particularly in oncology and microbiology. This guide provides a detailed head-to-head comparison of two such inhibitors: Naphthoquinomycin A, an ansamycin (B12435341) antibiotic, and cerulenin (B1668410), a well-characterized mycotoxin. This comparison focuses on their mechanisms of action, inhibitory profiles, and the experimental protocols used to evaluate their activity.
Executive Summary
Both this compound and cerulenin target the fatty acid synthesis (FAS) pathway, a critical metabolic process. Cerulenin is a well-documented, irreversible inhibitor of the β-ketoacyl-acyl carrier protein synthase (KS) domain of fatty acid synthase (FAS). It is widely used as a tool compound in research and has been evaluated for its anticancer properties. This compound is also known to inhibit fatty acid synthesis, particularly in bacteria. However, detailed mechanistic data and quantitative inhibitory concentrations for this compound are less extensively documented in publicly available literature. This guide synthesizes the available information to provide a comparative overview for researchers.
Mechanism of Action
Cerulenin acts as a potent and irreversible inhibitor of type I and type II fatty acid synthases. Its mechanism is well-elucidated: it forms a covalent bond with a conserved cysteine residue in the active site of the β-ketoacyl-ACP synthase (KS) domain. This covalent modification permanently inactivates the enzyme, thereby blocking the condensation step of fatty acid elongation. The accumulation of the substrate malonyl-CoA is a hallmark of cerulenin's action and is thought to contribute to its cytotoxic effects in cancer cells.
This compound , an ansamycin antibiotic, has been identified as an inhibitor of fatty acid synthesis in Escherichia coli[1]. While its primary target is the fatty acid synthesis pathway, the precise molecular mechanism and whether it targets a specific domain of the fatty acid synthase complex are not as thoroughly characterized as for cerulenin. As a member of the naphthoquinone class of compounds, its activity could potentially involve mechanisms such as the generation of reactive oxygen species or inhibition of other enzymes, though its specific action against fatty acid synthesis is its defining characteristic in this context.
Caption: Mechanisms of action for Cerulenin and this compound.
Quantitative Comparison
| Inhibitor | Target Enzyme/Pathway | Cell Line | IC50 | Reference |
| Cerulenin | Fatty Acid Synthase (FAS) | Retinoblastoma (Y79) | 3.54 µg/mL | |
| Fatty Acid Synthase (FAS) | Glioblastoma (U-87MG) | 5.55 µg/mL | ||
| This compound | Fatty Acid Synthesis | - | Not Available | - |
Experimental Protocols
To aid researchers in the evaluation of these or similar compounds, a generalized protocol for a key assay is provided below.
Fatty Acid Synthase (FAS) Inhibition Assay
This assay spectrophotometrically measures the activity of FAS by monitoring the oxidation of NADPH, a required cofactor for the fatty acid elongation cycle.
Principle: The synthesis of fatty acids consumes NADPH, which absorbs light at 340 nm. A decrease in absorbance at 340 nm over time is proportional to the rate of FAS activity. An inhibitor will slow down this rate.
Materials:
-
Purified fatty acid synthase
-
Acetyl-CoA
-
Malonyl-CoA
-
NADPH
-
Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0)
-
Test inhibitors (Cerulenin, this compound) dissolved in a suitable solvent (e.g., DMSO)
-
UV-Vis spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, acetyl-CoA, and NADPH in a quartz cuvette.
-
Add the test inhibitor at various concentrations to the cuvette and incubate for a specified period (note: slow-binding inhibitors may require a pre-incubation step with the enzyme). A vehicle control (e.g., DMSO) should be run in parallel.
-
Add the purified FAS enzyme to the mixture and briefly incubate.
-
Initiate the reaction by adding malonyl-CoA.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for a set duration (e.g., 5-10 minutes).
-
Calculate the rate of NADPH oxidation from the linear portion of the absorbance vs. time plot.
-
Determine the percent inhibition for each concentration of the inhibitor relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Caption: Workflow for a fatty acid synthase (FAS) inhibition assay.
Broader Cellular Effects and Signaling Pathways
Inhibition of fatty acid synthesis has profound effects on cellular physiology, particularly in cancer cells which often exhibit upregulated FAS activity.
Cerulenin -induced inhibition of FAS leads to a depletion of fatty acids necessary for membrane formation and signaling molecule synthesis. The concurrent accumulation of malonyl-CoA can induce apoptosis. Furthermore, cerulenin treatment has been shown to cause a dose-dependent decrease in the expression of the HER2/neu oncoprotein in breast cancer cells.
The broader cellular effects of This compound are less defined. However, naphthoquinones as a class are known to induce oxidative stress by generating reactive oxygen species (ROS), which can lead to DNA damage and apoptosis. Some naphthoquinones have also been reported to inhibit topoisomerases and various kinases. It is plausible that this compound may exert pleiotropic effects beyond the inhibition of fatty acid synthesis, though further research is needed to confirm these activities.
Conclusion
Both this compound and cerulenin are valuable molecules for studying the role of fatty acid synthesis in biological systems. Cerulenin stands out as a well-characterized, irreversible inhibitor with a known mechanism of action and established potency in various cell lines. It serves as a benchmark compound for FAS inhibition studies. This compound is a confirmed inhibitor of bacterial fatty acid synthesis, presenting an interesting profile, particularly for antimicrobial research. However, a more detailed biochemical and cellular characterization is required to fully understand its mechanism and potential applications. Future studies directly comparing the inhibitory profiles of these two compounds on a panel of bacterial and eukaryotic fatty acid synthases would be highly valuable to the research community.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
